

# Application Notes and Protocols: Methods for the Total Synthesis of Altromycin C

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## Compound of Interest

Compound Name: Altromycin C

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## Introduction

Altromycins are a family of pluramycin-like antibiotics with significant Gram-positive antibacterial and anticancer activity.[1] Their complex molecular architecture, featuring a tetracyclic aglycone core and a unique branched C-glycoside substructure, has made them a challenging target for total synthesis. To date, a total synthesis of **Altromycin C** has not been reported. However, significant progress has been made in the synthesis of its key components, namely the altromycin aglycone and the branched C-glycoside of the related Altromycin B.

These application notes provide a detailed overview of the synthetic strategies and experimental protocols for the synthesis of the altromycin aglycone, based on the seminal work of Fei and McDonald.[1][2] The methodologies described herein offer a foundational framework for researchers engaged in the synthesis of altromycins and other complex polyketide natural products.

## Retrosynthetic Analysis of the Altromycin Aglycone

The synthetic approach towards the altromycin aglycone hinges on a convergent strategy. The core tetracyclic ring system is assembled through a series of Claisen condensations and aromatizations to form an anthracene intermediate, which then undergoes pyrone ring annulation. The characteristic epoxide side chain is introduced enantioselectively at a late stage.



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Caption: Retrosynthetic analysis of the Altromycin aglycone.

## Key Experimental Protocols

The following protocols are adapted from the work of Fei and McDonald and represent key transformations in the synthesis of the altromycin aglycone.[1][2]

### Protocol 1: Synthesis of the Tetracyclic Pyrone (3)

This protocol describes the crucial pyrone ring annulation to form the tetracyclic core.

Materials:

- Anthracene derivative (17)
- 1-chloro-N,N,2-trimethyl-1-propenylamine
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), anhydrous
- Argon atmosphere
- Standard glassware for anhydrous reactions

Procedure:

- To a solution of the anthracene acid (17) in anhydrous CH<sub>2</sub>Cl<sub>2</sub> at 0 °C under an argon atmosphere, add 1-chloro-N,N,2-trimethyl-1-propenylamine.
- Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 2 hours.
- Monitor the reaction by thin-layer chromatography (TLC) for the consumption of the starting material.

- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ).
- Extract the aqueous layer with  $\text{CH}_2\text{Cl}_2$  (3 x 20 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the tetracyclic pyrone (3).

## Protocol 2: Enantioselective Dihydroxylation and Epoxidation

This protocol details the introduction of the chiral epoxide side chain.

Materials:

- Tetracyclic pyrone derivative (19)
- AD-mix- $\beta$
- tert-butanol (t-BuOH)
- Water ( $\text{H}_2\text{O}$ )
- Methanesulfonyl chloride (MsCl)
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ), anhydrous
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Methanol ( $\text{MeOH}$ )

Procedure:

- Dihydroxylation: To a solution of the tetracyclic pyrone (19) in a mixture of t-BuOH and H<sub>2</sub>O at 0 °C, add AD-mix-β.
- Stir the mixture vigorously at 0 °C for 24 hours.
- Quench the reaction by adding solid sodium sulfite (Na<sub>2</sub>SO<sub>3</sub>) and stir for an additional hour.
- Extract the mixture with ethyl acetate (EtOAc) (3 x 30 mL).
- Wash the combined organic layers with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo.
- Purify the crude diol (20) by flash chromatography.
- Mesylation: To a solution of the diol (20) and Et<sub>3</sub>N in anhydrous CH<sub>2</sub>Cl<sub>2</sub> at 0 °C, add MsCl dropwise.
- Stir the reaction at 0 °C for 1 hour.
- Dilute the reaction with CH<sub>2</sub>Cl<sub>2</sub> and wash sequentially with 1 M HCl, saturated aqueous NaHCO<sub>3</sub>, and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate.
- Epoxidation: Dissolve the crude mesylate in MeOH and add K<sub>2</sub>CO<sub>3</sub>.
- Stir the mixture at room temperature for 2 hours.
- Remove the solvent under reduced pressure and partition the residue between EtOAc and water.
- Extract the aqueous layer with EtOAc (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate.
- Purify the residue by column chromatography to yield the altromycin aglycone precursor.

## Quantitative Data Summary

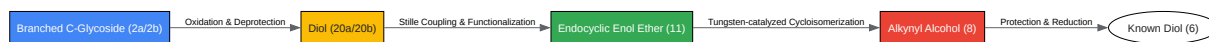
The following table summarizes the reported yields for the key steps in the synthesis of the altromycin aglycone.<sup>[1][2]</sup>

Step	Product	Starting Material	Reagents and Conditions	Yield (%)	Notes
Pyrone Annulation	Tetracyclic Pyrone (3)	Acid (17)	1-chloro-N,N,2-trimethyl-1-propenylamine, CH <sub>2</sub> Cl <sub>2</sub>	86	Spontaneous cyclization
Asymmetric Dihydroxylation	Diol (20)	Alkene (19)	AD-mix- $\beta$ , t-BuOH/H <sub>2</sub> O	-	13:1 enantiomeric ratio
Global O-deprotection	Anthrone tetraol (21)	Protected Diol	AlCl <sub>3</sub> , tert-butanethiol	-	-
Quinone Formation	Partially protected quinone (22)	Tetraol (21)	1. TIPSOTf, 2,6-lutidine; 2. H <sub>2</sub> O, PhI(OAc) <sub>2</sub>	-	One-pot procedure

Yields were not explicitly provided for all steps in the primary communication but were described as efficient.

## Synthesis of the Branched C-Glycoside Substructure

A separate body of work by Koo and McDonald focuses on the synthesis of the branched C-glycoside substructure of Altromycin B.<sup>[3]</sup> This synthesis commences from a non-carbohydrate precursor and utilizes a tungsten-catalyzed cycloisomerization of an alkynyl alcohol as a key step to construct the dihydropyran ring.<sup>[3]</sup> Subsequent functional group manipulations, including a Stille cross-coupling reaction, lead to the desired branched C-arylglycoside.<sup>[3]</sup>



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## References

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